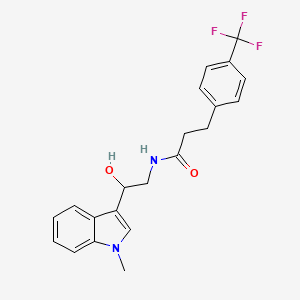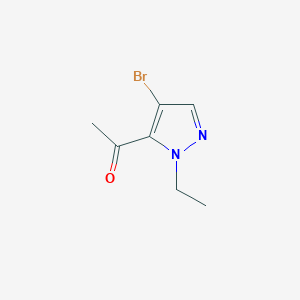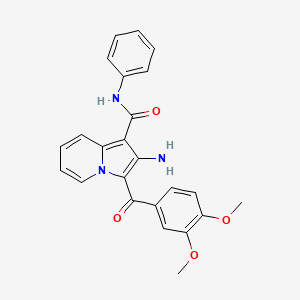![molecular formula C13H14N6O B2986921 N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 2034589-49-4](/img/structure/B2986921.png)
N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds for Antiviral Activity
A study by Hebishy, Salama, & Elgemeie (2020) describes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing significant antiviral activities against bird flu influenza (H5N1). This synthesis route could potentially be applicable to compounds like N-(2-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide.
Guanidine Derivative Synthesis for Medicinal Chemistry
Balewski & Kornicka (2021) detail the synthesis of a guanidine derivative related to this compound, highlighting its potential in medicinal chemistry research Balewski & Kornicka, 2021.
Antimicrobial Activity
Demirayak, Benkli, & Güven (2000) synthesized triazole derivatives with substantial antimicrobial activities, suggesting the relevance of similar compounds in battling bacterial and fungal infections Demirayak, Benkli, & Güven, 2000.
Angiotensin II Antagonists
Ashton et al. (1993) researched the development of nonpeptide angiotensin II antagonists, including triazoles, which could indicate the potential cardiovascular applications of related compounds Ashton et al., 1993.
Antitumor Activity
Stevens et al. (1984) discuss the synthesis of imidazotetrazines with broad-spectrum antitumor activity, providing insights into the potential anticancer applications of similar compounds Stevens et al., 1984.
Photophysical Properties Study
Padalkar et al. (2015) explored the synthesis and photophysical properties of novel fluorescent triazole derivatives, which could have implications in imaging and sensor applications Padalkar et al., 2015.
Self-Aggregation and Pharmacophores Study
Sahay & Ghalsasi (2019) observed the self-aggregation properties of a compound combining benzimidazole and triazole, relevant to understanding anticancer activity Sahay & Ghalsasi, 2019.
Coordination Chemistry in Organometallics
Schick, Pape, & Hahn (2014) researched the coordination chemistry of bidentate bis(NHC) ligands with different NHC donors, which might be relevant for catalysis and material science applications Schick, Pape, & Hahn, 2014.
Cardiac Electrophysiological Activity
Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides, demonstrating selective class III electrophysiological activity, which might suggest cardiovascular applications for similar compounds Morgan et al., 1990.
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-19-11-5-3-2-4-9(11)16-12(19)6-7-14-13(20)10-8-15-18-17-10/h2-5,8H,6-7H2,1H3,(H,14,20)(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWRTSGOSOTUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclobutyl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2986839.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)ethyl)-3-nitrobenzamide](/img/structure/B2986844.png)



![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2986849.png)


![3-benzyl-5-(2-chloro-4-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2986856.png)


![9-(3,4-dimethylphenyl)-3-[(2,5-dimethylphenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2986860.png)
![1-[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2986861.png)